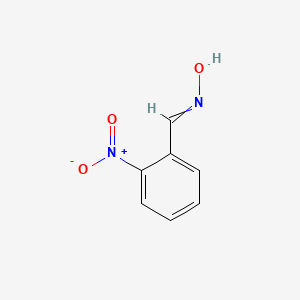

2-Nitrobenzaldoxime

Descripción

Overview of Oxime Functional Group Reactivity and Applications in Organic Synthesis

Oximes are a class of organic compounds containing the functional group RR'C=NOH, where R and R' are hydrogen, alkyl, or aryl groups. testbook.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.com This reaction is a cornerstone of organic chemistry as it provides a pathway to versatile intermediates used for the protection, purification, and characterization of carbonyl compounds. testbook.com

The reactivity of the oxime functional group is diverse, allowing for a range of transformations. nsf.gov Oximes can be hydrolyzed back to the parent aldehyde or ketone, serving as a protective group. testbook.com They can also be reduced to form amines or dehydrated to yield nitriles. numberanalytics.com Furthermore, oximes can undergo rearrangement reactions, such as the Beckmann rearrangement, to produce amides. testbook.com The N-O bond in oximes can be cleaved to generate iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. nsf.govresearchgate.netrsc.org Other reactions involving oximes include nucleophilic substitutions, electrophilic additions, and cyclization reactions. numberanalytics.com

The Role of Aromatic Oximes in Chemical Research

Aromatic oximes, where at least one of the R groups is an aromatic ring, are of particular interest in chemical research. The electronic properties of the aromatic ring can influence the reactivity of the oxime functional group. cymitquimica.com They are widely used in the synthesis of various organic compounds and have applications in coordination chemistry, where they can act as ligands for metal ions. rsc.org The resulting metal-oxime complexes have diverse structures and applications. rsc.org Aromatic oximes are also used in the preparation of heterocyclic compounds. rsc.org

Specific Academic and Synthetic Relevance of 2-Nitrobenzaldoxime (B1352428)

This compound, with a nitro group at the ortho position of the benzene (B151609) ring, has specific academic and synthetic importance. The presence of the electron-withdrawing nitro group significantly influences its reactivity. cymitquimica.com It is recognized as a valuable reagent in various chemical transformations. For instance, it has been identified as a superior unblocking agent for protecting groups in oligonucleotide synthesis. nih.govresearchgate.net Specifically, the conjugate base of this compound has been shown to be more reactive than its 4-isomer in deprotecting aryl esters of oligonucleotides. nih.gov This enhanced reactivity makes it a reagent of choice in the phosphotriester approach to oligonucleotide synthesis. researchgate.net

Scope and Objectives of Research on this compound

Research on this compound primarily focuses on its synthesis, characterization, and application as a reagent in organic synthesis. Key areas of investigation include exploring its reactivity in deprotection reactions, particularly in the context of nucleic acid chemistry. nih.govresearchgate.net Studies also delve into its coordination chemistry, examining the structures and properties of its metal complexes. researchgate.netresearchgate.net The development of efficient synthetic routes to this compound and the characterization of its spectral and physical properties are also ongoing areas of research. mdpi.comwikipedia.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂O₃ | tcichemicals.comscbt.comnist.govalfa-chemistry.comnist.gov |

| Molecular Weight | 166.13 g/mol | scbt.comalfa-chemistry.com |

| Appearance | Very pale yellow to pale yellow crystal or powder | tcichemicals.com |

| Melting Point | 95 °C | tcichemicals.com |

| CAS Number | 6635-41-2 | tcichemicals.comscbt.comnist.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Spectra available | spectrabase.com |

| ¹³C NMR | Spectra available | spectrabase.comnih.gov |

| FTIR | Spectra available | spectrabase.com |

| Raman | Spectra available | spectrabase.com |

| Mass Spectrometry (GC) | Spectra available | nist.govnist.govspectrabase.com |

Synthesis and Reactions of this compound

Synthesis: this compound is typically synthesized from 2-nitrobenzaldehyde (B1664092) through a condensation reaction with hydroxylamine. wiserpub.com The nitration of benzaldehyde (B42025) itself primarily yields the 3-nitro isomer, making indirect routes necessary for the 2-nitro derivative. wikipedia.org

Reactions:

Deprotection of Oligonucleotides: The oximate ion of this compound is a highly effective reagent for removing protecting groups from internucleotide linkages in oligonucleotide synthesis. nih.govresearchgate.net It has been shown to be more reactive than the corresponding 4-nitrobenzaldoxime (B72500) isomer for this purpose. nih.gov

Regeneration of Carbonyls: this compound can be converted back to 2-nitrobenzaldehyde under specific reaction conditions.

Coordination Chemistry: this compound reacts with organoantimony compounds to form complexes with distinct molecular structures. researchgate.netresearchgate.net

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a deprotecting agent in the synthesis of oligonucleotides. nih.govresearchgate.net Its enhanced reactivity allows for the efficient and clean removal of aryl protecting groups from the phosphate (B84403) backbone, a crucial step in the phosphotriester method of DNA and RNA synthesis. researchgate.netopenaccessgovernment.org It is also used as an intermediate in the synthesis of other organic compounds. myskinrecipes.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H6N2O3 |

|---|---|

Peso molecular |

166.13 g/mol |

Nombre IUPAC |

N-[(2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H |

Clave InChI |

IHMGDCCTWRRUDX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 2 Nitrobenzaldoxime

Conventional Preparation Routes from 2-Nitrobenzaldehyde (B1664092)

The most common and direct method for synthesizing 2-Nitrobenzaldoxime (B1352428) is through the condensation reaction of 2-Nitrobenzaldehyde with hydroxylamine (B1172632). xisdxjxsu.asiawikipedia.org This oximation reaction is a fundamental process in organic chemistry for converting aldehydes and ketones into their corresponding oximes. xisdxjxsu.asia Typically, the reaction involves treating 2-Nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine. xisdxjxsu.asia

The synthesis can also be approached from more fundamental starting materials. 2-Nitrobenzaldehyde itself is a key intermediate, often produced in multi-ton quantities for various industries. chem-soc.si One industrial-scale synthesis starts from the inexpensive 2-nitrotoluene (B74249). chem-soc.si A notable one-pot method involves the reaction of 2-nitrotoluene with an alkyl nitrite (B80452) (like amyl nitrite or 2-propylnitrite) and a strong base such as sodium ethoxide or sodium methoxide. chem-soc.si This process proceeds via the formation of the anti-oxime, which is then hydrolyzed to yield 2-nitrobenzaldehyde. chem-soc.si While this method avoids highly toxic materials, it requires careful temperature control due to its exothermic nature and the use of flammable and physiologically active reagents. chem-soc.si

Another conventional route to the precursor, 2-nitrobenzaldehyde, involves the oxidation of 2-nitrotoluene. wikipedia.org However, this method often suffers from low yields and poor selectivity. Alternative pathways include the halogenation of 2-nitrotoluene to a 2-nitrobenzyl halide, followed by oxidation. wikipedia.org

The table below summarizes a conventional synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, which can then be converted to this compound.

Table 1: Conventional Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

| Reactants | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrotoluene, Amyl Nitrite | Sodium Ethoxide | Diethyl Ether | anti-2-Nitrobenzaldoxime (intermediate) | Not specified | chem-soc.si |

| anti-2-Nitrobenzaldoxime | 36% HCl | - | 2-Nitrobenzaldehyde | 24% | chem-soc.si |

| 2-Nitrotoluene, 2-Propylnitrite | Sodium Methoxide | Toluene/Pentane | anti-2-Nitrobenzaldoxime (intermediate) | Not specified | chem-soc.si |

| 2-Nitrophenylpyruvic acid salt | Potassium Permanganate | Water/Toluene | 2-Nitrobenzaldehyde | 40.3% | google.com |

Alternative Synthetic Pathways for this compound Derivatives

Beyond the parent compound, derivatives of this compound are significant in various synthetic applications, particularly in fields like oligonucleotide and peptide synthesis. The (E)-isomer of this compound is notably used as a reagent for deprotection, specifically for removing phosphate (B84403) protecting groups. beilstein-journals.orgacs.orgoup.comresearchgate.net

For instance, in the synthesis of oligonucleotides, the tetramethylguanidinium salt of (E)-2-nitrobenzaldoxime is employed to remove 2-chlorophenyl or S-(4-chlorophenyl) protecting groups from the phosphate or phosphorothioate (B77711) backbone. beilstein-journals.org This deprotection step is crucial for obtaining the final, unprotected oligonucleotide chain. beilstein-journals.orgresearchgate.net The reaction is typically carried out in an aqueous dioxane or acetonitrile (B52724) solution. beilstein-journals.orgresearchgate.net

The synthesis of substituted this compound derivatives often starts with a correspondingly substituted precursor. A representative example is the synthesis of 4-Bromo-2-nitrobenzaldoxime. This process begins with the diazotization of 4-bromo-2-nitroaniline (B116644) in aqueous HCl, followed by a reaction with a formaldoxime (B1209246) solution. semanticscholar.org The formaldoxime is prepared beforehand from paraformaldehyde and hydroxylamine hydrochloride. semanticscholar.org

Table 2: Synthesis and Application of this compound Derivatives

| Reactant(s) | Reagent(s)/Conditions | Product/Application | Reference |

|---|---|---|---|

| 4-Bromo-2-nitroaniline | NaNO₂, HCl, then formaldoxime solution | 4-Bromo-2-nitrobenzaldoxime | semanticscholar.org |

| Protected Oligonucleotides | (E)-2-Nitrobenzaldoxime, Tetramethylguanidine (TMG) | Deprotection of phosphate groups | beilstein-journals.orgoup.comresearchgate.net |

| Protected Peptides | syn-2-Nitrobenzaldoxime, 1,1,3,3-Tetramethylguanidine (B143053) | Cleavage of oligonucleotide from resin support | ias.ac.inembopress.org |

Stereoselective Synthesis and Isolation of this compound Isomers (Syn and Anti)

Oximes, including this compound, can exist as two geometric stereoisomers due to restricted rotation around the C=N double bond. wikipedia.org These isomers are designated as syn and anti or, more systematically, using E/Z notation. wikipedia.orgchemguide.co.uk In an aldoxime, the syn isomer has the hydroxyl group and the aldehyde hydrogen on the same side of the C=N bond (Z configuration), while the anti isomer has them on opposite sides (E configuration). chemguide.co.ukvmou.ac.in These isomers are distinct compounds with different physical properties, such as melting points, and can often be separated. wikipedia.org For this compound, the syn isomer is also referred to as (Z)-2-nitrobenzaldoxime and the anti isomer as (E)-2-nitrobenzaldoxime. stenutz.eu

The stereochemical outcome of an oximation reaction can be influenced by the reaction conditions. While many synthetic methods yield mixtures of E and Z isomers, achieving stereoselectivity remains a challenge. researchgate.net The thermodynamically more stable E isomer is often the major product. researchgate.net However, specific methods have been developed to favor one isomer over the other. For example, using heteropoly acids like H₃PMo₁₂O₄₀ as a catalyst under solvent-free conditions has been shown to produce Z-aldoximes with high stereoselectivity and in excellent yields. koreascience.kr

Separation of syn and anti isomers can be achieved through techniques like column chromatography. sioc-journal.cn For some oximes, photoisomerization using UV irradiation can be used to convert one isomer to the other, leading to a photostationary state containing a mixture of both. researchgate.net This technique, often studied in low-temperature matrixes, allows for the spectroscopic characterization of the less stable isomer. researchgate.net

Table 3: Properties and Synthesis of this compound Isomers

| Isomer | Systematic Name | Melting Point | Synthetic Approach | Catalyst/Condition | Selectivity | Reference |

|---|---|---|---|---|---|---|

| anti | (E)-2-nitrobenzaldehyde oxime | 103 °C | Standard oximation | Often thermodynamically favored | Mixture or E-favored | stenutz.euresearchgate.net |

| syn | (Z)-2-nitrobenzaldehyde oxime | Not specified | Catalytic oximation | H₃PMo₁₂O₄₀ / Solvent-free | High Z-selectivity (85-95%) | koreascience.kr |

| Mixture | E/Z mixture | N/A | Photoisomerization | UV Irradiation | Photostationary state | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.uk These principles are increasingly being applied to the synthesis of oximes, offering more environmentally benign alternatives to conventional methods that may use toxic solvents or harsh reagents. ijprajournal.comnih.gov

Key green approaches to oxime synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with water or ethanol. ijprajournal.com Reactions in aqueous media are highly desirable. ias.ac.in Mineral water, containing natural salts, has been shown to act as a catalyst and solvent, promoting high yields at room temperature without the need for additional catalysts. ias.ac.in

Solvent-Free Conditions: Performing reactions without any solvent reduces waste and simplifies work-up procedures. nih.gov "Grindstone chemistry," where reactants are simply ground together, sometimes with a solid catalyst like Bi₂O₃, can generate the necessary activation energy locally and provide excellent yields. nih.gov Solvent-free reactions can also be conducted by heating the neat reactants with a catalyst, such as SiO₂@FeSO₄ nanocomposites. nanochemres.org

Alternative Energy Sources: Ultrasound and microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. ajol.infosemanticscholar.org Ultrasound-assisted synthesis of oximes has been successfully performed in water or water-ethanol mixtures, yielding pure products quickly. ajol.info

Use of Benign Catalysts: Employing non-toxic and reusable catalysts is a cornerstone of green chemistry. semanticscholar.org Natural acids from fruit juices, amino acids, and simple metal oxides like CaO have been used as effective and environmentally friendly catalysts for oximation. xisdxjxsu.asiasioc-journal.cnijprajournal.com

These green methodologies are generally applicable to the synthesis of various aldoximes and can be adapted for the preparation of this compound, offering safer, more efficient, and sustainable synthetic routes. ijprajournal.comnih.govnanochemres.org

Table 4: Green Synthetic Approaches for Oximes

| Green Approach | Catalyst | Solvent/Condition | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | None (Mineral Water) | Mineral Water / Room Temp. | Catalyst-free, energy-saving, high yield | ias.ac.in |

| Natural Acid Catalysis | Vitis lanata extract | Aqueous | Environmentally friendly, avoids hazardous acids | ijprajournal.com |

| Grindstone Chemistry | Bi₂O₃ | Solvent-free / Grinding | Rapid, clean, excellent yields | nih.gov |

| Nanocatalysis | SiO₂@FeSO₄ | Solvent-free / 70-80 °C | Recoverable catalyst, short reaction time | nanochemres.org |

| Ultrasound Irradiation | K₂CO₃ (for pH) | Water / ~60 °C | Mild conditions, short reaction times, high yields | ajol.info |

| Amino Acid Catalysis | Glycine, Leucine, etc. | Solvent-free / Heating | Excellent yields, easy product isolation | xisdxjxsu.asia |

Chemical Reactivity and Mechanistic Investigations of 2 Nitrobenzaldoxime

Dehydration Reactions to Form 2-Nitrobenzonitrile (B147312)

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis. This section explores the dehydration of 2-nitrobenzaldoxime (B1352428) to 2-nitrobenzonitrile, focusing on specific reagents and mechanistic details.

Stannic chloride (SnCl4) has been demonstrated as an effective reagent for the dehydration of aldoximes to their corresponding nitriles under mild, solvent-free conditions. sphinxsai.comresearchgate.net In a typical experimental procedure, the aldoxime is mixed with stannic chloride and heated. sphinxsai.comresearchgate.net

To optimize the reaction, various solvents were tested, including dichloromethane (B109758) (CH2Cl2), carbon tetrachloride (CCl4), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF). sphinxsai.comresearchgate.net However, the highest yields were consistently obtained under solvent-free conditions. sphinxsai.comresearchgate.net For instance, the reaction of benzaldoxime (B1666162) with stannic chloride without a solvent yielded a greater extent of the corresponding nitrile compared to when solvents were used. sphinxsai.comresearchgate.net The use of solvents like MeCN and THF led to lower yields and the formation of undesirable by-products. sphinxsai.comresearchgate.net The optimal temperature for the reaction is typically in the range of 80-90°C. sphinxsai.comresearchgate.net

The following table summarizes the effect of different solvents on the dehydration of benzaldoxime mediated by stannic chloride:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | 80-90 | 45 | 92 |

| 2 | CH2Cl2 | Reflux | 180 | 80 |

| 3 | CCl4 | Reflux | 180 | 82 |

| 4 | MeCN | Reflux | 180 | 65 |

| 5 | THF | Reflux | 180 | 60 |

| Table adapted from research on the screening of solvents for SnCl4 mediated dehydration of benzaldoxime. sphinxsai.comresearchgate.net |

The dehydration of aldoximes to nitriles can proceed through various mechanistic pathways depending on the reagent used. In the case of stannic chloride, a plausible mechanism involves the coordination of the Lewis acidic SnCl4 to the oxygen atom of the oxime hydroxyl group. researchgate.net This coordination enhances the leaving group ability of the hydroxyl group. Subsequent abstraction of the aldehydic proton by a chloride ion (acting as a base) leads to the elimination of water and the formation of the nitrile. researchgate.net

A general proposed mechanism for the SnCl4-mediated dehydration of an aldoxime to a nitrile is depicted below: Step 1: Coordination of SnCl4 to the oxime oxygen. Step 2: Abstraction of the hydrogen atom by a chloride ion. Step 3: Elimination of the [SnCl4OH]- complex to form the nitrile.

This type of mechanism, involving a Lewis acid to activate the hydroxyl group, is common in many dehydration reactions of aldoximes. researchgate.net Other reagents like triphenylphosphine-iodine also facilitate this transformation, likely through the formation of an intermediate where the hydroxyl group is converted into a better leaving group. tandfonline.com

The electronic nature of substituents on the aromatic ring of benzaldoximes can significantly influence the efficiency of the dehydration reaction. Studies have shown that aldoximes bearing electron-withdrawing groups on the aromatic ring generally exhibit higher yields and shorter reaction times in dehydration reactions. sphinxsai.comresearchgate.net

For example, in the SnCl4 mediated dehydration, precursors with electron-withdrawing groups showed better yields in a shorter time. sphinxsai.comresearchgate.net This can be attributed to the increased acidity of the aldehydic proton, making it easier to abstract. The electron-withdrawing nitro group in this compound is expected to facilitate its dehydration to 2-nitrobenzonitrile. Conversely, electron-donating groups can have the opposite effect, sometimes leading to lower yields or requiring longer reaction times. tandfonline.com However, some studies using other dehydrating agents like the triphenylphosphine-iodine system have reported that electron-withdrawing or electron-donating groups had little effect on the reaction rate. tandfonline.com

The following table illustrates the effect of substituents on the yield of nitriles from the dehydration of various aldoximes using SnCl4:

| Aldoxime | Product | Time (min) | Yield (%) |

| 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 60 | 89 |

| 4-Methylbenzaldoxime | 4-Methylbenzonitrile | 50 | 90 |

| This compound | 2-Nitrobenzonitrile | 40 | 94 |

| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 45 | 93 |

| Table compiled from data on the dehydration of various substituted benzaldoximes. sphinxsai.comresearchgate.net |

Proposed Mechanistic Pathways for Aldoxime Dehydration

Hydrolysis and Rearrangement of Acyl Derivatives of this compound

The hydrolysis of acyl derivatives of oximes is a complex process that can lead to different products depending on the reaction conditions and the nature of the substituents on the oxime.

The alkaline hydrolysis of O-acyl derivatives of aldoximes can proceed through two primary competing pathways:

Nitrile Formation: This pathway involves an E2-type elimination mechanism. A base abstracts the proton attached to the carbon of the C=N bond, leading to the concerted elimination of the acyloxy group and the formation of a nitrile.

Oxime Formation (Hydrolysis): This pathway involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acyl group. This leads to the cleavage of the ester linkage and regeneration of the original oxime and the corresponding carboxylate salt. This is a typical nucleophilic acyl substitution reaction. scribd.com

The preferred pathway is influenced by several factors, including the strength of the base, the nature of the leaving group (the acyloxy group), and the electronic properties of the substituents on the benzaldoxime moiety.

The electronic properties of substituents on the aromatic ring of the benzaldoxime play a crucial role in determining the outcome of the alkaline hydrolysis of its acyl derivatives.

Electron-withdrawing substituents, such as the nitro group in the ortho position of this compound, have a significant impact. These groups increase the acidity of the hydrogen atom on the carbon of the C=N bond. This increased acidity makes the proton more susceptible to abstraction by a base, thereby favoring the E2 elimination pathway that leads to the formation of the nitrile (2-nitrobenzonitrile).

Conversely, electron-donating substituents on the aromatic ring would decrease the acidity of this proton, making the elimination pathway less favorable. In such cases, the nucleophilic attack at the acyl carbon, leading to the hydrolysis of the ester and formation of the parent oxime, is more likely to be the dominant pathway. The stability of oximes to hydrolysis is generally greater than that of analogous imines due to the inductive effect of the oxygen atom. nih.gov The presence of electron-withdrawing groups on the parent aldehyde or ketone can influence the rate of hydrolysis. osu.edu

Beckmann Rearrangement Kinetics and Isomerism of Nitrobenzaldoximes

The Beckmann rearrangement is a chemical reaction that transforms an oxime into an amide. wikipedia.org The kinetics of this rearrangement for syn and anti isomers of substituted benzaldoximes, including nitrobenzaldoximes, have been studied in the presence of perchloric acid as a catalyst. The reaction is found to follow pseudo-first-order kinetics with respect to the aldoxime.

A comparison of the rate constants for the Beckmann rearrangement of syn and anti isomers of various substituted benzaldoximes revealed that the syn isomers generally react faster than the anti isomers. However, an exception to this trend is observed with 3-nitrobenzaldoxime. This anomalous result is attributed to the greater planarity of the anti isomer of 3-nitrobenzaldoxime, which is supported by dipole moment measurements. The planarity of the molecule can influence its association through hydrogen bonding, which in turn affects the reaction rate.

The melting points of syn and anti isomers of substituted benzaldoximes have also been compared. Generally, the anti isomer has a higher melting point than the syn isomer, which is also explained by the greater planarity of the anti form. For 2-substituted benzaldoximes, the melting points increase in the order: 2-OH < 2-OCH3 < 2-Cl < 2-NO2.

Table 1: Comparison of Melting Points of syn and anti Isomers of Substituted Benzaldoximes

| Nomenclature | syn m.p. (°C) | anti m.p. (°C) |

| Benzaldoxime | 35 | 129 |

| This compound | 95 | 154 |

| 3-Nitrobenzaldoxime | 119-120 | 123 |

| 4-Nitrobenzaldoxime (B72500) | 115-116 | 184 |

| 2-Chlorobenzaldoxime | 110 | 101 |

| 3-Chlorobenzaldoxime | 70 | 117 |

| 4-Chlorobenzaldoxime | 103-104 | 147 |

This table is based on data from a study comparing syn and anti isomers of substituted benzaldoximes.

Nucleophilic Reactivity of this compound and its Anion

Cleavage of Esters: Kinetics and Catalytic Behavior

The anion of this compound, formed by the deprotonation of the hydroxyl group, is a potent nucleophile capable of cleaving esters, such as p-nitrophenyl acetate (B1210297) (PNPA). cas.cz The kinetics of this cleavage reaction have been investigated, revealing a mechanism that involves the formation of a tetrahedral intermediate. cas.cz The reaction rate is dependent on pH, with the rate-limiting step changing as the pH varies relative to the pKa of the oxime. cas.cz Below the pKa of the oxime, the formation of the tetrahedral intermediate is rate-limiting, while above the pKa, its decomposition to products becomes the rate-determining step. cas.cz

The catalytic behavior of oximes in ester cleavage is also observed, where the oxime can act as a general acid catalyst in the decomposition of the tetrahedral intermediate. cas.cz

Reaction Mechanisms Involving Tetrahedral Intermediates

The reaction of the this compound anion with esters proceeds through a tetrahedral intermediate. cas.czwikipedia.org This intermediate is formed by the nucleophilic attack of the oximate anion on the carbonyl carbon of the ester. cas.cz The tetrahedral intermediate is generally unstable and can either revert to the starting materials or break down to form the final products. wikipedia.org In the context of ester cleavage by this compound, the tetrahedral intermediate can be stabilized by an intramolecular hydrogen bond, forming a non-reactive conjugate acid. cas.cz The decomposition of the tetrahedral intermediate to products can occur spontaneously or be catalyzed by the oxime itself. cas.cz

Quantitative Analysis of Substituent Effects on Dissociation Constants and Reaction Rates

The effect of substituents on the dissociation constants (Ka) of p-substituted benzaldoximes and their reaction rates with p-nitrophenyl acetate has been quantitatively analyzed. cas.cz A study of eleven p-substituted benzaldoximes, including the nitro-substituted derivative, determined their dissociation constants in 10% (v/v) aqueous dioxane at 35 °C. cas.cz

The Hammett equation was applied to evaluate the substituent effects on the dissociation constants. The reaction constant, ρ(Ka,oxime), was found to be 0.91, indicating that there is no direct conjugation between the substituent and the reaction center (the oxime group). cas.cz This suggests that the electronic effects of the substituents are transmitted through the –CH=N–O– group with only slight attenuation. cas.cz

The reaction constants for different steps in the reaction of the oximes with PNPA were also determined from a regression model:

ρ(k–1Ka,THIH/k1) = 1.29

ρ(k2Ka,THIH) = 0.20

ρ(k3Ka,THIH) = 0.67

These values provide further insight into the electronic demands of each step of the reaction mechanism. cas.cz

Coordination Chemistry and Organometallic Reactions

Oxidative Addition Reactions of this compound with Organoantimony Compounds

This compound participates in oxidative addition reactions with organoantimony compounds, such as tri(m-tolyl)antimony and tri(o-tolyl)antimony, in the presence of an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netsemanticscholar.org These reactions lead to the formation of organoantimony(V) complexes. semanticscholar.org

The products of these reactions can be compounds of the general formula Ar3SbX2, where Ar is an aryl group and X is the oximato ligand derived from this compound. semanticscholar.org X-ray diffraction analysis of these complexes reveals that the antimony atom typically has a trigonal bipyramidal coordination geometry. semanticscholar.orgresearchgate.net The aryl groups are situated in the equatorial plane, while the oximato ligands occupy the axial positions, bonding to the antimony atom through their oxygen atoms. researchgate.net

Molecular Structures and Coordination Modes of 2-Nitrobenzaldoximato Metal Complexes

Detailed structural analysis has been extensively performed on several triorganoantimony(V) complexes, revealing key insights into the coordination preferences of the 2-nitrobenzaldoximato moiety. In these complexes, the ligand has been observed to coordinate in a monodentate fashion.

A notable study on the reactions of tri(meta-tolyl)antimony and tri(ortho-tolyl)antimony with this compound has led to the isolation and structural characterization of three distinct complexes:

Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony (1)

µ2-Oxobis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony] (2)

Bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony (3)

The nature of the aryl substituents on the antimony atom can influence the type of ligand coordination. For instance, while the tolyl-substituted antimony complexes of this compound exhibit monodentate ligation, related studies on furfuraloximate ligands have shown that they can act as bidentate bridging ligands, coordinating to one antimony atom via the oxygen and to a second antimony atom via the nitrogen. cyberleninka.ru This suggests that the electronic and steric properties of both the ligand and the metal's organic substituents play a crucial role in determining the final molecular structure.

The crystallographic data for the aforementioned triorganoantimony(V) complexes with this compound are summarized in the table below, providing a quantitative basis for their structural description. cyberleninka.ru

| Compound | Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony (1) | µ2-Oxobis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony] (2) | Bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony (3) |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P21/n | P-1 | P21/n |

| a (Å) | 18.079(2) | 11.3885(7) | 19.7939(6) |

| b (Å) | 9.5431(10) | 12.2767(6) | 8.4059(2) |

| c (Å) | 20.628(2) | 13.5429(8) | 20.298(3) |

| α (°) ** | 90 | 98.455(4) | 90 |

| β (°) | 108.85(1) | 103.880(4) | 115.45(1) |

| γ (°) ** | 90 | 104.933(4) | 90 |

While detailed structural information for 2-nitrobenzaldoximato complexes with other metals remains less documented in the reviewed literature, the studies on antimony complexes provide a solid foundation for understanding the fundamental coordination chemistry of this ligand. The observed monodentate coordination through the oxime oxygen is a common feature for oximate ligands. However, the potential for bidentate or bridging coordination, as seen with related oximes, suggests that a rich and varied structural chemistry for 2-nitrobenzaldoximato complexes with other transition metals is likely, awaiting further investigation.

Functionalization and Derivative Chemistry of 2 Nitrobenzaldoxime

Preparation of O-Acyl and O-Alkyl Derivatives

The oxime hydroxyl group of 2-nitrobenzaldoxime (B1352428) is a prime site for functionalization, readily undergoing acylation and alkylation to form corresponding O-acyl and O-alkyl derivatives. These reactions expand the synthetic utility of the parent molecule, introducing a range of new functionalities and properties. O-alkylation, for instance, can yield O-alkyl ethers. google.comacs.org A prominent method for acylation involves the use of coupling agents to facilitate the reaction with carboxylic acids.

A widely employed method for the synthesis of oxime esters from this compound is the coupling reaction with carboxylic acids mediated by N,N'-Dicyclohexylcarbodiimide (DCC). chemspider.com DCC is a powerful dehydrating agent that activates the carboxylic acid, facilitating nucleophilic attack by the oxime's hydroxyl group. peptide.comthermofisher.comlibretexts.org

The general procedure involves mixing the oxime, a carboxylic acid, and DCC in an appropriate organic solvent at a reduced temperature, typically around 0°C. chemspider.com The reaction proceeds via an O-acylisourea intermediate, which is highly reactive. The oxime attacks this intermediate, leading to the formation of the desired oxime ester and N,N'-dicyclohexylurea (DCU) as a byproduct. libretexts.org The DCU, being largely insoluble in many organic solvents, precipitates out of the reaction mixture, which aids in driving the reaction forward. chemspider.compeptide.com The presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes be crucial for the reaction's success, although its necessity may vary. chemspider.com

Table 1: General Protocol for DCC-Mediated Oxime Ester Synthesis

| Step | Procedure | Purpose |

| 1. Mixing | The oxime and carboxylic acid (1 equiv.) are dissolved in a suitable solvent (e.g., DCM, Toluene). The mixture is cooled to 0°C. | To prepare the reactants for coupling. |

| 2. Addition | DCC (1 equiv.) is added to the cooled mixture. | To initiate the activation of the carboxylic acid. |

| 3. Reaction | The mixture is stirred for several hours (e.g., 6 hours) at 0°C, or allowed to warm to room temperature overnight. | To allow the coupling reaction to proceed to completion. |

| 4. Filtration | The reaction mixture is filtered. | To remove the insoluble N,N'-dicyclohexylurea (DCU) byproduct. |

| 5. Concentration | The filtrate is concentrated under reduced pressure. | To remove the solvent and isolate the crude product. |

| 6. Purification | The crude product is purified by recrystallization or column chromatography. | To obtain the pure oxime ester. |

This table is a generalized representation based on the procedure described for benzaldoxime (B1666162) derivatives. chemspider.com

Several factors influence the yield and purity of oxime esters prepared via DCC-mediated coupling. The reaction conditions and purification methods are critical for obtaining high-quality products.

Temperature: While the reaction is typically initiated at 0°C, it can be left to stir overnight, gradually warming to room temperature. However, cooling the mixture before filtering out the DCU byproduct is recommended to minimize its solubility and prevent contamination of the final product. chemspider.com

Purification: The choice of purification method depends on the properties of the resulting ester. For nitro-substituted benzaldoxime derivatives, which are often crystalline, recrystallization is an effective method for purification. chemspider.com Common solvent systems for recrystallization include DCM/hexane or toluene/hexane. chemspider.com For derivatives that are oils or non-crystalline solids, column chromatography is the preferred method of purification. chemspider.com

Product Stability: The inherent stability of the product is a key determinant of success. The DCC coupling method has been found to fail when the target oxime esters, such as O-trihalomethyl aldoximes, are unstable. chemspider.com

Yields: When the product is stable, yields for this type of reaction are generally reported to be in the good to excellent range. chemspider.com The presence of the nitro group in this compound can influence the crystallinity of its ester derivatives, often facilitating purification by recrystallization and contributing to higher isolated yields. chemspider.com

DCC-Mediated Coupling with Carboxylic Acids for Oxime Ester Synthesis

Formation of this compound-Derived Nitrile Oxides

The transformation of aldoximes into nitrile oxides represents a significant synthetic strategy, as these 1,3-dipoles are highly valuable intermediates for constructing five-membered heterocyclic rings. beilstein-journals.orgijpcbs.com this compound can be converted into the corresponding 2-nitrobenzonitrile (B147312) oxide, which can then be trapped in situ with various dipolarophiles.

A common and direct route to generate aryl nitrile oxides is the oxidative dehydrogenation of the parent aldoxime. beilstein-journals.orgijpcbs.com Various oxidizing agents can accomplish this transformation. For instance, reacting an ortho-substituted aromatic oxime with an aqueous solution of sodium hypochlorite (B82951) (bleach) can yield the corresponding nitrile oxide. google.com

Once generated, these nitrile oxides are highly reactive intermediates that readily undergo 1,3-dipolar cycloaddition reactions. ijpcbs.com They react with carbon-carbon double bonds (alkenes) to form Δ²-isoxazolines and with carbon-carbon triple bonds (alkynes) to produce isoxazoles. beilstein-journals.orgijpcbs.com These cycloaddition reactions are powerful tools for building complex molecular architectures from simpler precursors. beilstein-journals.org The regioselectivity of the cycloaddition with unsymmetrical alkenes is a key aspect, where the oxygen atom of the nitrile oxide typically attaches to the more substituted carbon of the double bond. beilstein-journals.org

While stoichiometric oxidants are effective, catalytic methods for the generation of nitrile oxides from aldoximes are also being explored to improve efficiency and sustainability. One such method involves the use of Chloramine-T as a catalyst in an alcohol solvent. ijpcbs.com This approach allows for the in situ generation of the nitrile oxide, which can then react with a present dipolarophile. ijpcbs.com

More recent developments have explored catalyst-free methods for nitrile oxide formation under mild conditions. nsf.gov For example, tert-butyl nitrite (B80452) (TBN) has been used for the nitrosyl transfer to diazocarbonyl compounds to generate nitrile oxides without the need for a metal catalyst. nsf.gov While this specific method starts from diazo compounds, it highlights the ongoing research into new and milder activation pathways. Copper-catalyzed systems have also been reported for generating nitrile oxides from terminal diazo compounds and TBN. nsf.gov The development of efficient catalytic systems for the direct oxidation of aldoximes like this compound remains an area of interest in synthetic chemistry.

Oxidative Generation and Subsequent Cycloaddition Reactions

Synthesis of Polyfunctionalized this compound Analogs

The this compound framework can be further elaborated to create more complex, polyfunctionalized molecules. This can be achieved by performing chemical transformations on the existing nitro and oxime groups or by introducing new functional groups onto the aromatic ring. For example, the reduction of the nitro group in polyfunctional aromatic nitro compounds can lead to new derivatives. researchgate.net Research has shown that reducing this compound with lithium aluminum hydride can affect the molecule's functional groups. researchgate.net

Furthermore, this compound can react with organometallic compounds, such as tri(meta-tolyl)antimony, in the presence of an oxidizing agent to form complex bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony structures. researchgate.net These reactions demonstrate how the oxime group can be used to build intricate, higher-order molecular assemblies. The development of functionalized nitrile oxides is another strategy to access polyfunctionalized compounds, where the nitrile oxide acts as a synthon for various functional groups like carboxy, acyl, or formyl moieties. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 2 Nitrobenzaldoxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical elucidation of 2-nitrobenzaldoxime (B1352428) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework, including the connectivity of atoms, their spatial arrangement (conformation), and the three-dimensional orientation of substituents (configuration).

¹H NMR and ¹³C NMR for Conformational and Configurational Assignments of this compound Isomers

Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in differentiating between the E and Z isomers of this compound. The chemical shifts (δ) of the aldehydic proton and carbon are particularly sensitive to the geometry of the oxime group.

In a study of substituted benzaldoximes, the configuration of the isomers was determined using ¹H NMR. For the syn (or E) isomer of p-chlorobenzaldoxime, the aldehydic proton signal appears at a specific chemical shift, which can be distinguished from the corresponding signal in the anti (or Z) isomer. This principle is applicable to this compound, where the spatial proximity of the nitro group to the oxime moiety in the different isomers will induce distinct chemical shifts. The absence of an aldehyde proton signal around δ 10 ppm and the appearance of a new signal for the imine proton (CH=N) confirms the formation of the oxime. nih.gov Similarly, the disappearance of the aldehyde carbon signal around δ 190 ppm in the ¹³C NMR spectrum and the emergence of a new signal for the oxime carbon (C=NOH) further corroborates the structure. nih.gov

For instance, in m-nitrobenzaldoxime, the imine proton signal appears at 8.36 ppm, and the oxime carbon signal is observed at 147.2 ppm. nih.gov While specific data for this compound isomers is not detailed in the provided search results, the principles of analysis remain the same. The electron-withdrawing nature and the anisotropic effect of the ortho-nitro group would significantly influence the chemical shifts of the nearby protons and carbons, allowing for unambiguous assignment of the E and Z configurations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aryl Aldoxime Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| p-dimethylaminobenzaldoxime | CH=N | 7.98 | - |

| C=NOH | - | 150.3 | |

| m-nitrobenzaldoxime | CH=N | 8.36 | - |

| C=NOH | - | 147.2 |

This table is generated based on data for related compounds to illustrate the application of NMR in distinguishing isomers. nih.gov

Application of ¹⁵N NMR in Investigating Nitrogen-Containing Reaction Products and Intermediates

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less commonly used, technique for probing the electronic environment of nitrogen atoms. Given that this compound contains two distinct nitrogen atoms (in the nitro and oxime groups), ¹⁵N NMR can provide valuable information about its structure and reactivity.

The chemical shift ranges for different nitrogen-containing functional groups are well-established. Nitro groups typically resonate in a specific region of the ¹⁵N NMR spectrum, while oxime nitrogens appear in another. iupac.org Specifically, the ¹⁵N chemical shift range for nitro groups is approximately 355 to 395 ppm, and for oximes, it is 360 to 410 ppm (referenced to nitromethane). science-and-fun.deplos.orgresearchgate.net This overlap can sometimes make direct assignment challenging. However, in the context of reaction monitoring, the appearance or disappearance of signals in these characteristic regions can confirm the transformation of the nitro or oxime functionalities.

For example, in the study of the photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), ¹⁵N NMR was crucial in identifying various transformation products, including those with amine, azoxy, and azo functionalities, by observing signals in their respective characteristic chemical shift ranges. nih.govsemanticscholar.org Similarly, the reaction of this compound can be monitored by observing changes in the ¹⁵N signals corresponding to the nitro and oxime groups. The reduction of the nitro group to an amine, for instance, would result in the appearance of a new signal in the primary aromatic amine region (approximately 50 to 77 ppm referenced to ammonia). nih.gov

Furthermore, ¹⁵N NMR is instrumental in distinguishing between isomers, such as O- and N-alkylated products of oximes. nih.gov Isatin oxime ethers show ¹⁵N chemical shifts in the range of 402-408 ppm, whereas their corresponding nitrone isomers resonate between 280-320 ppm. nih.gov This significant difference allows for unambiguous structural assignment.

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Relevant Functional Groups (Referenced to Nitromethane)

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Nitro | 355 - 395 science-and-fun.de |

| Oxime | 360 - 410 science-and-fun.de |

| Imines | 305 - 375 science-and-fun.de |

| Azoxy | 325 - 370 science-and-fun.de |

| Azo | 505 - 555 science-and-fun.de |

| Primary Aromatic Amine | ~-330 to -303 (converted from ammonia (B1221849) standard) nih.gov |

NMR Studies in Monitoring Oligonucleotide Deprotection Reactions

This compound and its derivatives are utilized in the deprotection steps of solid-phase oligonucleotide synthesis. glenresearch.comrsc.org NMR spectroscopy, particularly ³¹P NMR, is a key analytical tool for monitoring the progress and efficiency of these reactions. beilstein-journals.orgacs.org

During oligonucleotide synthesis, phosphate (B84403) groups are protected, often with groups like 2-cyanoethyl. The removal of these protecting groups, along with others on the nucleobases, is essential to yield the final, biologically active oligonucleotide. biosearchtech.com this compound, in conjunction with a base like tetramethylguanidine, is effective for removing certain protecting groups, such as those on guanine (B1146940) and thymine (B56734) residues. rsc.orggoogle.com

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom in the phosphodiester backbone of the oligonucleotide. The appearance of new peaks in the ³¹P NMR spectrum can indicate the successful removal of protecting groups and the formation of the desired phosphodiester linkages. acs.orggoogle.com For instance, in a modified H-phosphonate approach to oligonucleotide synthesis, the formation of a protected dimer was confirmed by the appearance of two new peaks around 24 ppm in the ³¹P NMR spectrum. google.com Subsequent treatment with this compound and tetramethylguanidine to yield the natural phosphodiester can be monitored for completion by observing the disappearance of these signals and the appearance of the final product's characteristic peak.

While direct NMR studies focusing on the this compound molecule itself during this process are not detailed in the provided results, its role as a reagent is confirmed through the NMR analysis of the oligonucleotide product. acs.orggoogle.com

Vibrational Spectroscopy (IR and Raman) in Elucidating Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, these methods are crucial for confirming its synthesis and for tracking transformations involving its key functional groups: the nitro (NO₂), oxime (C=N-OH), and the aromatic ring.

The IR spectrum of this compound exhibits characteristic absorption bands. nist.gov The nitro group typically shows two strong stretching vibrations: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1385 cm⁻¹. The C=N stretching vibration of the oxime group appears in the region of 1617-1685 cm⁻¹. nih.gov The O-H stretch of the oxime is usually a broad band in the 3100-3600 cm⁻¹ range, and the N-O stretch is observed around 930-960 cm⁻¹.

In a study of m-nitrobenzaldoxime, characteristic IR bands were observed at 3298 cm⁻¹ (O-H) and 1617 cm⁻¹ (C=N), confirming the formation of the aldoxime. nih.gov The NIST Chemistry WebBook provides an IR spectrum for this compound, which can be used as a reference for its vibrational fingerprint. nist.gov

During chemical reactions, changes in these vibrational frequencies provide direct evidence of functional group transformations. For example, if this compound is reduced, the disappearance of the characteristic nitro group bands and the appearance of new bands corresponding to an amino group (N-H stretching around 3300-3500 cm⁻¹) would be clearly visible in the IR spectrum. Similarly, if the oxime is hydrolyzed back to an aldehyde, the C=N and O-H bands would disappear, and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ would emerge.

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the nitro group and the vibrations of the aromatic ring in this compound would be expected to give strong Raman signals. Spectroscopic databases like SpectraBase contain reference Raman spectra for this compound. spectrabase.com

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives, confirm their elemental composition, and elucidate their structure through fragmentation analysis. researchgate.net

The molecular weight of this compound (C₇H₆N₂O₃) is 166.14 g/mol . spectrabase.comnih.gov Electron ionization (EI) mass spectrometry of this compound would show a molecular ion peak (M⁺˙) at m/z 166. The fragmentation pattern provides structural information. A notable fragmentation pathway for o-nitrobenzaldoxime involves the loss of an HNO molecule, leading to the formation of an ion that can rearrange to a 2-benzoxazolinone (B145934) molecular ion. researchgate.net This ion can then lose a molecule of carbon monoxide (CO). The study of these fragmentation pathways, often supported by exact mass measurements and metastable ion analysis, helps to confirm the initial structure. researchgate.net

In the context of chemical synthesis and reaction monitoring, MS is used to verify the identity of products and intermediates. For example, in the synthesis of oligonucleotide derivatives where this compound might be used, techniques like MALDI-TOF MS are employed to confirm the composition of the final synthetic oligonucleotides. researchgate.net Similarly, in studies of metabolic pathways or degradation processes, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify this compound and its transformation products. oup.commdpi.com For instance, in the study of the photodegradation of TNT, GC/MS was used in combination with IR and NMR to identify products like 2,4,6-trinitrobenzaldehyde. nih.gov

X-ray Crystallography for Precise Molecular Structure Determination of this compound Complexes and Derivatives

Studies have been conducted on the crystal structures of metal complexes and derivatives of nitro-substituted benzaldoximes. For instance, the crystal structure of α-p-nitrobenzaldoxime has been determined, providing detailed information about its solid-state conformation. iucr.org

More directly relevant are the crystal structures of organoantimony(V) complexes with this compound ligands. The reactions of tri(meta-tolyl)antimony and tri(ortho-tolyl)antimony with this compound have yielded complexes such as bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony. semanticscholar.org X-ray diffraction analysis of these compounds revealed that the 2-nitrobenzaldoximato ligands are monodentate, coordinating to the antimony atom through the oxygen atom of the oxime group. The analysis also showed decreased distances between the antimony atom and the nitrogen atom of the iminoxy group, suggesting a weak interaction, though it does not significantly distort the trigonal bipyramidal geometry around the central antimony atom. semanticscholar.org

These crystallographic studies provide invaluable, high-precision data on the molecular geometry of this compound when it is part of a larger supramolecular structure or complex. This information complements the structural insights gained from spectroscopic methods and is crucial for a complete understanding of the compound's chemical properties and reactivity.

Theoretical and Computational Investigations of 2 Nitrobenzaldoxime

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. While specific studies focusing exclusively on 2-Nitrobenzaldoxime (B1352428) are not prevalent in the literature, extensive research on its isomers and precursor molecules establishes a clear methodology and expected outcomes.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute key electronic and thermodynamic parameters. For instance, a computational study on m-nitrobenzaldoxime (the meta-isomer) using the B3LYP method determined its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals are crucial for predicting chemical reactivity; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comajchem-a.com The energy gap between HOMO and LUMO is a key indicator of kinetic stability. ajchem-a.com

For m-nitrobenzaldoxime, the HOMO and LUMO energies were calculated to be -5.4399 eV and -1.221 eV, respectively, resulting in an energy gap of 3.8178 eV. mdpi.com From these energies, various global reactivity descriptors can be derived, such as ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. mdpi.com Similar calculations on 2-nitrobenzaldehyde (B1664092), the precursor to this compound, have been used to determine thermodynamic functions like entropy.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP surfaces illustrate the charge distribution across a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). ajchem-a.com For molecules containing nitro groups, the oxygen atoms typically show regions of high negative potential. mdpi.com These computational tools provide a detailed picture of the molecule's electronic landscape, which governs its interactions and reactivity.

Table 1: Calculated Electronic Properties for m-Nitrobenzaldoxime (B3LYP) Data sourced from a study on the meta-isomer, illustrating typical parameters obtained from DFT calculations. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.4399 |

| ELUMO | -1.221 |

| Energy Gap (I - A) | 3.8178 |

| Ionization Potential (I) | 5.4399 |

| Electron Affinity (A) | 1.6221 |

| Chemical Potential (μ) | -3.5310 |

| Hardness (η) | 3.8178 |

| Electrophilicity Index (ω) | 1.6329 |

Computational Modeling of Reaction Mechanisms and Transition States in this compound Transformations

Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions, including those involving this compound. DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. pku.edu.cnrsc.org The calculated energy of a transition state determines the activation energy (energy barrier) of a reaction step, providing insight into the reaction's feasibility and kinetics.

For this compound, the proximity of the ortho-nitro group to the oxime moiety makes intramolecular reactions particularly plausible. Computational studies on related systems demonstrate how these mechanisms are explored. For example, DFT calculations have been used to model intramolecular cycloadditions, revealing them to be concerted processes and allowing for the prediction of regioselectivity based on the relative stability of the transition states. pku.edu.cn Similarly, the mechanism of intramolecular homolytic substitution at sulfur atoms has been investigated, predicting activation energies and the involvement of hypervalent intermediates. Some studies have noted that certain benzaldoximes can undergo dehydration and rearrangement to form phenoxazines, a transformation that could be modeled computationally for the 2-nitro isomer. researchgate.net

A typical computational workflow involves:

Optimizing the geometries of the reactant(s), proposed transition state(s), intermediate(s), and product(s).

Performing vibrational frequency analysis to confirm that reactants, intermediates, and products are energy minima (zero imaginary frequencies) and that each transition state is a first-order saddle point (one imaginary frequency).

For a potential intramolecular cyclization of this compound, computational modeling could predict whether the reaction is concerted or stepwise, calculate the activation energy, and provide the precise 3D structure of the transition state. pku.edu.cn Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational (IR and Raman) frequencies. researchgate.net This approach is invaluable for confirming molecular structures and aiding in the assignment of experimental spectra. The general methodology involves first optimizing the molecule's geometry using a reliable method like DFT (e.g., B3LYP/6-311++G(d,p)) and then performing calculations for the specific spectroscopic property. researchgate.net

For vibrational spectra, harmonic frequency calculations are performed on the optimized geometry. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets, so they are typically scaled by an empirical factor to improve agreement with experimental data. Excellent correlation between scaled theoretical wavenumbers and experimental IR and Raman frequencies has been demonstrated for the precursor molecule, 2-nitrobenzaldehyde, allowing for detailed assignment of its vibrational modes. The NIST Chemistry WebBook contains an experimental IR spectrum for this compound, which could be used for such a comparative analysis. nist.gov

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, from which chemical shifts are derived. mdpi.comauremn.org.br Studies on related molecules, including m-nitrobenzaldoxime and other complex organic compounds, have shown a strong linear correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. mdpi.comcsic.esmdpi.com This agreement validates the computed structure and helps in the unambiguous assignment of complex spectra. csic.esmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Nitrobenzaldehyde Data for the precursor molecule, 2-Nitrobenzaldehyde, illustrating the strong agreement between experimental and scaled theoretical values achieved with the B3LYP/6-311++G(d,p) method.

| Assignment | FT-IR (exp.) | FT-Raman (exp.) | B3LYP (scaled) |

|---|---|---|---|

| C=O stretch | 1698 | 1701 | 1701 |

| NO₂ asym. stretch | 1532 | 1530 | 1532 |

| NO₂ sym. stretch | 1358 | 1357 | 1359 |

| C-H in-plane bend | 1398 | - | 1416 |

| C-H in-plane bend | 1231 | - | 1251 |

| C-H in-plane bend | 1139 | 1145 | 1152 |

| Ring stretch | 1580 | 1583 | 1582 |

| Ring stretch | 1478 | 1478 | 1481 |

Molecular Dynamics Simulations of this compound in Solvent Systems

An MD simulation of this compound in a solvent like water would involve placing one or more solute molecules in a simulation box filled with solvent molecules. The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated over time to generate a trajectory of atomic positions and velocities.

Analysis of this trajectory can reveal key insights into the solvation of this compound:

Solvent Structure: Radial distribution functions can be calculated to show how solvent molecules (e.g., water) organize around the solute, particularly around the polar nitro and oxime groups. researchgate.net

Hydrogen Bonding: The dynamics of hydrogen bonds between the oxime's hydroxyl group and water molecules, or potential intramolecular hydrogen bonds, can be monitored over time. nih.gov

Molecular Orientation: In multiphasic systems, such as a water-octanol interface, MD simulations can determine the preferential orientation of the molecule. For example, simulations of NPOE at a water interface showed how the presence of the alkyl chain affects the organization of the molecule compared to nitrobenzene (B124822). researchgate.net

Conformational Dynamics: The simulation can explore different conformations of the molecule, such as rotation around the C-C and C-N bonds, revealing the flexibility of the molecule in solution. ias.ac.in

Transport Properties: The self-diffusion coefficient of this compound in a given solvent can be calculated from the trajectory, providing information on its mobility. researchgate.net

These simulations offer a molecular-level view that bridges the gap between static quantum chemical calculations and macroscopic experimental observations of behavior in solution. researchgate.net

Specialized Applications of 2 Nitrobenzaldoxime in Chemical Synthesis

Role as a Deprotecting Agent in Oligonucleotide Synthesis

2-Nitrobenzaldoxime (B1352428) is a crucial reagent in the chemical synthesis of DNA and RNA sequences, where it is employed for the critical step of deprotection. Its primary function is to remove protecting groups from the phosphate (B84403) backbone of the growing oligonucleotide chain, a necessary process to yield the final, biologically active molecule. The conjugate base of the oxime, known as an oximate, is the active species that performs the deprotection.

In the H-phosphonate methodology, which uses P(III) chemistry, this compound is also employed during the final workup stages. google.com After the oligonucleotide chain is assembled, the H-phosphonate linkages are oxidized to phosphate or phosphorothioate (B77711) triesters. If aryl protecting groups are used, such as in the synthesis of S-(4-chlorophenyl) phosphorothioate triesters, this compound is used to unblock these groups, converting the protected triesters into the desired phosphodiester linkages. oup.comnih.govresearchgate.net

The effectiveness of this compound lies in its high efficiency and selectivity, particularly for the removal of the 2-chlorophenyl (o-chlorophenyl) protecting group from internucleotide phosphate linkages. openaccessgovernment.org Research comparing different oximes found that this compound unblocks the o-chlorophenyl ester significantly faster than reagents like 4-nitrobenzaldoxime (B72500). researchgate.net

Studies have demonstrated that treatment with (E)-2-nitrobenzaldoxime can readily cleave the 2-chlorophenyl group from a dinucleoside phosphate triester within 30 minutes at room temperature. openaccessgovernment.org This rapid and clean reaction is crucial for preserving the integrity of the often-labile oligonucleotide product. The reaction proceeds via nucleophilic attack of the oximate ion on the phosphorus atom, leading to the displacement of the aryl protecting group. researchgate.net The by-product of this deprotection reaction is 2-nitrobenzonitrile (B147312). openaccessgovernment.org

| Deprotecting Agent | Target Protecting Group | Relative Rate of Unblocking | Reference |

| This compound | o-Chlorophenyl | More rapid than 4-nitrobenzaldoxime | researchgate.net |

| Pyridine-2-carboxaldoxime | o-Chlorophenyl | Similar rapidity to this compound | researchgate.net |

| 4-Nitrobenzaldoxime | o-Chlorophenyl | Slower than this compound | researchgate.net |

This table provides a comparative overview of the reaction rates for different oxime-based deprotecting agents.

Deprotection conditions using this compound have been optimized for both solution-phase and solid-phase synthesis protocols. researchgate.netnih.gov In both methodologies, the reagent is typically used as a salt with a non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the reactive oximate ion in situ. nih.govrsc.org

For solution-phase synthesis, the deprotection is often carried out using the tetramethylguanidinium salt of (E)-2-nitrobenzaldoxime in an anhydrous organic solvent like acetonitrile (B52724) or a mixture of dioxane and water. researchgate.netbeilstein-journals.orgresearchgate.net A typical final unblocking process in a solution-phase H-phosphonate synthesis involves a three-step sequence: (i) treatment with (E)-2-nitrobenzaldoxime and TMG in acetonitrile, (ii) subsequent treatment with concentrated aqueous ammonia (B1221849) to remove base-protecting groups, and (iii) a final acidic workup. nih.govresearchgate.net

In solid-phase synthesis, where the oligonucleotide is assembled on a solid support like controlled-pore glass (CPG), the deprotection cocktail is passed through the column containing the support-bound product. nih.gov The conditions are fine-tuned to ensure complete removal of the phosphate protecting groups without premature cleavage of the oligonucleotide from the support or degradation of sensitive functionalities on the nucleobases. biosearchtech.com

| Synthesis Phase | Reagents | Solvent | Typical Conditions | Reference |

| Solution-Phase | (E)-2-Nitrobenzaldoxime, TMG | Acetonitrile | Room temperature, 12 hours | researchgate.net |

| Solution-Phase | (E)-2-Nitrobenzaldoxime, TMG | Aqueous Dioxane | Room temperature | researchgate.netbeilstein-journals.org |

| Solid-Phase | This compound, DBU | Acetonitrile | Room temperature | rsc.org |

This table summarizes typical reaction conditions for deprotection using this compound.

Efficiency and Selectivity in Cleavage of Phosphate Protecting Groups

Precursor in the Synthesis of Nitriles and Related Functional Groups

Aldoximes, as a class of compounds, are well-known precursors to nitriles through dehydration reactions. wikipedia.orglibretexts.org this compound fits this chemical profile. The conversion of an aldoxime to a nitrile involves the elimination of a water molecule from the oxime functional group (-CH=NOH) to form a cyano group (-C≡N). nih.govsphinxsai.com

The deprotection reaction in oligonucleotide synthesis itself provides a direct example of this transformation. When this compound's oximate ion attacks the protected phosphate, the oxime itself is consumed and converted into 2-nitrobenzonitrile. openaccessgovernment.org This demonstrates that under the conditions of its use as a deprotecting agent, it is readily dehydrated to the corresponding nitrile. While not its primary application, this inherent reactivity highlights its potential as a starting material for synthesizing 2-nitrobenzonitrile and its derivatives.

Utilization in the Preparation of Heterocyclic Compounds and Other Organic Synthons

This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including heterocyclic structures. myskinrecipes.com The presence of both a nitro group and an oxime function on an aromatic ring provides multiple reaction sites for cyclization and functional group transformation. For instance, nitroarenes can be key substrates in the synthesis of six-membered heterocycles through reactions like Michael additions and hetero-Diels-Alder reactions. rsc.org

While specific, widely commercialized syntheses starting from this compound are not extensively documented in mainstream literature, its structural motifs are found in precursors for various heterocyclic systems. The chemistry of related compounds, such as the Ponzio reaction of m-nitrobenzaldoxime to form m-nitrophenyldinitromethane, illustrates the reactivity of the nitro-substituted aldoxime framework. wikipedia.org The general utility of aldoximes, nitro compounds, and Schiff bases (formed from aldoximes) as synthons for building complex molecules like quinazolines, thiazinones, and pyrazoles is well-established, positioning this compound as a valuable, though specialized, building block in synthetic organic chemistry. echemcom.com

Future Research Directions and Emerging Perspectives for 2 Nitrobenzaldoxime

Development of Catalytic Systems Utilizing 2-Nitrobenzaldoxime (B1352428) Derivatives

The utility of this compound extends into the realm of catalysis, where its derivatives are being explored as ligands for the formation of metal complexes with catalytic applications. myskinrecipes.com Research has shown that metal complexes involving this compound can be instrumental in various catalytic processes. myskinrecipes.comresearchgate.net

A notable area of investigation is the palladium-catalyzed ortho-nitration of substituted benzaldoximes. In these reactions, an O-methyl aldoxime can function as a removable directing group, facilitating the synthesis of 2-nitrobenzaldoximes which can then be converted to the corresponding 2-nitrobenzaldehydes. researchgate.net This highlights the potential for developing catalytic systems where this compound derivatives play a crucial role in directing the outcome of a reaction.

Future research is anticipated to focus on the synthesis and characterization of novel metal complexes of this compound and its derivatives. The aim is to develop catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations, including cross-coupling reactions, oxidations, and reductions.

Table 1: Examples of Catalytic Applications Involving Aldoxime Derivatives

| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |

| Palladium with O-methyl aldoxime directing group | Ortho-nitration | Substituted benzaldoximes | O-methyl aldoxime serves as a removable directing group, enabling the synthesis of 2-nitrobenzaldoximes. | researchgate.net |

| Tri(meta-tolyl)antimony and Tri(ortho-tolyl)antimony complexes | Ligand exchange | This compound | Formation of bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony and related structures. | researchgate.net |

Exploration of Novel Reaction Pathways and Chemo- or Regioselectivity

The reactivity of this compound is being continuously explored to uncover novel reaction pathways and to control the chemo- and regioselectivity of its transformations. A significant application lies in its use as a deprotecting agent in oligonucleotide synthesis, where the anion of this compound is effective in removing protecting groups. arkat-usa.orgucl.ac.ukoup.com This specific application underscores the potential for harnessing its reactivity in a highly selective manner.

The synthesis of various compounds using this compound as a starting material or intermediate is an active area of research. nih.govsemanticscholar.orgmdpi.com These studies aim to expand the synthetic utility of this compound by discovering new reactions and optimizing existing ones. The principles of regioselectivity, as observed in related compounds like 2-bromo-4-nitrobenzaldehyde (B1281138) where substituent effects and reaction conditions play a critical role, are being applied to better understand and control the reactions of this compound.

Future work will likely involve a deeper investigation into the reaction mechanisms of this compound with a variety of reagents. This will enable the development of new synthetic methodologies with predictable and controllable outcomes, particularly in terms of chemoselectivity and regioselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into continuous flow systems and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. While direct references to the use of this compound in flow chemistry are not yet prominent, the broader field of benzaldoxime (B1666162) synthesis and derivatization is increasingly benefiting from this technology. acs.org Flow chemistry allows for precise control over reaction parameters, which can lead to improved yields and selectivities in the synthesis of this compound and its derivatives.

Automated synthesis platforms are also becoming indispensable tools in modern chemical research. synplechem.comsemanticscholar.org These systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. chemrxiv.orgias.ac.inembopress.org The application of such platforms to syntheses involving this compound could accelerate the discovery and optimization of new reaction pathways and the preparation of novel derivatives.

The future in this area will likely see the development of dedicated flow reactors and automated synthesis protocols for reactions involving this compound. This will not only enhance the efficiency of its synthesis and use but also enable the high-throughput screening of its derivatives for various applications.

Table 2: Potential for Automation in Syntheses Involving Aldoxime Scaffolds

| Technology | Application Area | Potential Benefits |

| Flow Chemistry | Synthesis of benzaldoximes and derivatives | Improved control over reaction conditions, enhanced safety, scalability. acs.org |

| Automated Synthesis | Multi-step synthesis and purification | High-throughput screening, rapid optimization of reaction conditions. semanticscholar.orgchemrxiv.org |

Advanced Materials Science Applications Derived from this compound Scaffolds

The unique chemical structure of this compound makes it an interesting building block for the creation of advanced materials. Its ability to form stable complexes with various metal ions opens up possibilities for the development of new functional materials with tailored electronic, optical, or magnetic properties. myskinrecipes.comresearchgate.net

The exploration of polymers derived from this compound scaffolds is another promising research avenue. chemicalbook.com By incorporating the this compound unit into a polymer backbone or as a pendant group, it may be possible to create materials with novel properties, such as enhanced thermal stability, specific recognition capabilities, or catalytic activity. The broader field of polymer science has long recognized the importance of incorporating functional monomers to achieve desired material properties. libretexts.org

Future research will likely focus on the synthesis and characterization of new polymers and metal-organic frameworks (MOFs) based on the this compound scaffold. The investigation of the structure-property relationships in these materials will be crucial for their application in areas such as sensing, catalysis, and separation technologies.

Computational Design and De Novo Synthesis of Enhanced Analogs of this compound for Specific Chemical Transformations

Computational chemistry and de novo design are powerful tools for the rational design of molecules with specific functions. sciepublish.com These approaches can be applied to the development of enhanced analogs of this compound that are optimized for particular chemical transformations. chemrxiv.org By using computational models to predict the properties and reactivity of different derivatives, researchers can prioritize synthetic targets and accelerate the discovery of new reagents and catalysts.

De novo synthesis, guided by computational design, allows for the creation of entirely new molecular structures with desired functionalities. This approach could be used to design analogs of this compound with improved solubility, stability, or selectivity for a given reaction. For instance, computational screening could identify substituents that would enhance the directing group ability of the oxime functionality or fine-tune its reactivity for specific deprotection strategies.